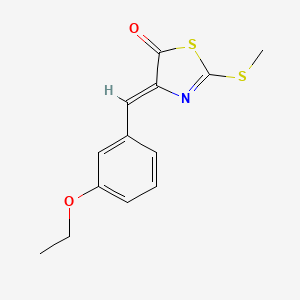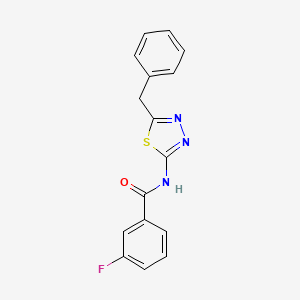![molecular formula C19H21ClN2O2 B5840388 N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE](/img/structure/B5840388.png)
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group and a pentamethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-(aminocarbonyl)-4-chlorophenyl with 2,3,4,5,6-pentamethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学研究应用
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N1-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]nicotinamide: Known for its inhibitory effects on protein kinases.
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: Studied for its role in modulating histone modifications.
Uniqueness
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE stands out due to its unique combination of a chlorophenyl group and a pentamethylbenzamide moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-9-10(2)12(4)17(13(5)11(9)3)19(24)22-14-6-7-16(20)15(8-14)18(21)23/h6-8H,1-5H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZQJSGYYNTJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5840319.png)
![4-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B5840325.png)
![1-(3-METHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5840336.png)
![7-isobutyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5840344.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5840355.png)




![N'-[(2-ethoxy-1-naphthyl)methylene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5840378.png)
![Ethyl 4-[(3-fluorophenyl)carbamothioylamino]benzoate](/img/structure/B5840396.png)
![5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol](/img/structure/B5840406.png)
